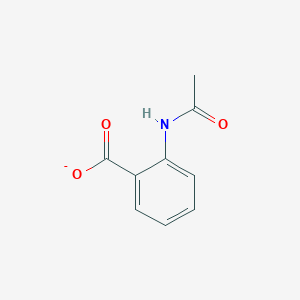

N-Acetylanthranilate

Description

Properties

IUPAC Name |

2-acetamidobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSACCXVHEVWNMX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8NO3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a standard procedure, 2 g of anthranilic acid (137 g/mol) is combined with 6 mL of acetic anhydride in a 50 mL Erlenmeyer flask. The mixture is heated to gentle boiling for 15 minutes, facilitating complete acetylation. Post-reaction cooling induces crystallization, which is enhanced by adding 2 mL of water and reheating to near-boiling before slow cooling. The product is isolated via vacuum filtration, washed with chilled methanol, and dried, yielding N-Acetylanthranilic acid (179 g/mol) with typical yields exceeding 70%.

Key parameters influencing yield include:

- Temperature control : Excessive heat promotes decomposition, while insufficient heating prolongs reaction time.

- Cooling rate : Slow cooling favors large crystal formation, improving purity.

- Solvent selection : Water addition hydrolyzes excess acetic anhydride, minimizing side reactions.

Palladium-Catalyzed Carbonylation of 2-Bromoacetanilide

Industrial-scale production often employs transition metal catalysis for higher efficiency. A notable method involves palladium-catalyzed carbonylation of 2-bromoacetanilide under carbon monoxide pressure.

Mechanistic Pathway and Process Design

The reaction occurs in a tri-n-butylamine-water biphasic system at 110–130°C and 3 atm CO pressure. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate oxidative addition of the aryl bromide, followed by CO insertion and reductive elimination to form the acetylated anthranilic acid derivative.

Advantages over classical synthesis :

- Higher atom economy (81% vs. 68% for acetic anhydride method).

- Tolerance for electron-deficient aryl halides, enabling structural diversification.

Integrated Processes for Quinazolone Synthesis

Patent literature reveals this compound's role as an intermediate in quinazolone production, a class of bioactive heterocycles. The WO1997028118A1 patent outlines a multi-step protocol combining dehydration, azeotropic distillation, and cyclocondensation.

Dehydration and Oxazone Formation

N-Acetylanthranilic acid undergoes dehydration with acetic anhydride (1.4 eq) in heptane under reflux (3 hours), forming 2-methyl-3,1,4-benzoxazone. The reaction mechanism involves intramolecular cyclization, with acetic anhydride acting as both solvent and dehydrating agent.

Ammonolysis and Quinazolone Formation

Subsequent treatment with ammonium acetate in acetic acid at 100–200°C induces ammonolysis, yielding 2,6,7-trimethyl-4(3H)-quinazolone (80% yield). Critical to this step is azeotropic distillation to remove residual acetic anhydride, preventing hydrolysis back to anthranilic acid.

Process Innovations :

- In situ acylation : Anthranilic acid can be acetylated directly in the reaction mixture, streamlining production.

- Temperature modulation : Maintaining 70–300°C during distillation ensures complete solvent removal without product degradation.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidobenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Acetamidobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetamidobenzoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Methyl this compound | QND |

|---|---|---|---|

| Molecular Formula | C₉H₉NO₃ | C₁₀H₁₁NO₃ | C₁₀H₉NO₂ |

| Boiling Point (°C) | N/A | 325–328 | Decomposes |

| Solubility in Water | Moderate | Low | Insoluble |

| Key Functional Groups | -NHCOCH₃, -COO⁻ | -NHCOCH₃, -COOCH₃ | -OH, =O |

Table 2: Regulatory Status

| Compound | FDA Approval | EFSA Approval | Industrial Use |

|---|---|---|---|

| This compound | No | No | Bioremediation |

| Methyl this compound | Yes (FEMA 4246) | Yes (FL 16.043) | Food, Fragrances |

Research Findings and Mechanisms

- Radical-Mediated Cleavage : HOD generates a substrate radical anion via deprotonation, enabling single-electron transfer to O₂ to form a superoxide intermediate. This mechanism avoids the need for external reductants .

- Amidase Catalysis: The cysteine-deficient variant of this compound amidase retains activity, suggesting a non-nucleophilic general-base mechanism involving the oxyanion hole of the α/β-hydrolase fold .

Q & A

Q. How is N-Acetylanthranilate synthesized in laboratory settings?

this compound can be synthesized via acetylation of anthranilic acid using acetic anhydride under controlled conditions. A typical procedure involves dissolving anthranilic acid in aqueous sodium hydroxide, adding acetic anhydride dropwise at 0–5°C, and adjusting pH to precipitate the product. Purification is achieved through recrystallization (e.g., ethanol/water), with characterization via melting point determination and NMR spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Gas chromatography-mass spectrometry (GC-MS) : Compare retention indices and fragmentation patterns against databases like NIST/EPA/NIH .

- Nuclear magnetic resonance (NMR) : Use H and C NMR to confirm acetyl and aromatic proton environments.

- Infrared (IR) spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1720 cm .

Q. What is the metabolic role of this compound in microbial pathways?

In Arthrobacter nitroguajacolicus Rü61a, this compound is a key intermediate in the degradation of quinaldine. It is hydrolyzed by a specific amidase to 2-aminobenzoate, which enters the anthranilate pathway for further catabolism .

Advanced Research Questions

Q. How do cofactor-independent dioxygenases interact with this compound?

Structural studies of enzymes like HOD (1-H-3-hydroxy-4-oxoquinaldine dioxygenase) reveal that this compound binds within the α/β-hydrolase fold. The catalytic His/Asp dyad activates the substrate for dioxygenation, bypassing traditional cofactors like metals or flavins. Crystallographic data suggest a peroxide intermediate stabilized by the oxyanion hole .

Q. How can researchers resolve contradictions in substrate specificity studies involving this compound?

Discrepancies arise when enzymes such as 2-halobenzoate 1,2-dioxygenase fail to act on this compound despite structural similarities to substrates. To address this:

- Compare active-site residues (e.g., via mutagenesis in Arthrobacter amidase ).

- Test substrate analogs under varied pH and temperature conditions .

Q. What methodologies assess the catalytic efficiency of this compound amidase?

- Kinetic assays : Measure and using UV-Vis spectroscopy to track product formation (e.g., 2-aminobenzoate at 280 nm).

- Inhibition studies : Use thiol-modifying agents to probe cysteine residues critical for amidase activity .

- X-ray crystallography : Resolve enzyme-substrate complexes to identify binding motifs .

Q. How to design experiments to study the dioxygenation mechanism of this compound?

- Crystallography : Solve structures of enzyme-substrate complexes under anaerobic vs. aerobic conditions .

- Isotope labeling : Use O to trace oxygen incorporation into reaction products.

- Computational modeling : Simulate transition states using QM/MM approaches to validate mechanistic hypotheses .

Data Contradiction and Reproducibility

Q. Why do some studies report this compound as a non-substrate for certain enzymes?

Enzyme isoforms or assay conditions (e.g., pH, co-solvents) may alter substrate recognition. For example, Pseudomonas 2-halobenzoate 1,2-dioxygenase lacks activity toward this compound due to steric hindrance from the acetyl group, whereas Arthrobacter amidase accommodates it via a flexible binding pocket .

Q. How to ensure reproducibility in this compound-related enzymatic assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.